molecular formula C8H5Br2NO B2429340 3,5-Dibromo-2-methoxybenzonitrile CAS No. 879181-60-9

3,5-Dibromo-2-methoxybenzonitrile

Cat. No.: B2429340
CAS No.: 879181-60-9
M. Wt: 290.942
InChI Key: GCROCLFSUDFSTB-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Methoxybenzonitriles in Modern Organic Synthesis

Halogenated methoxybenzonitriles are a class of organic compounds that have garnered considerable attention in modern organic synthesis. The benzonitrile (B105546) unit itself is a valuable precursor for a variety of functional groups, and its derivatives are integral to the production of fragrances, cosmetics, and pharmaceuticals. The presence of halogen atoms, typically bromine or chlorine, on the benzene (B151609) ring significantly enhances the synthetic utility of these molecules. These halogen substituents can act as leaving groups in nucleophilic substitution reactions or as reactive sites for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The methoxy (B1213986) group (-OCH3), an electron-donating group, influences the reactivity and regioselectivity of reactions on the aromatic ring. This interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the reactive halogen atoms makes halogenated methoxybenzonitriles powerful and versatile intermediates. They serve as foundational scaffolds for constructing more complex molecules, including biologically active compounds and advanced materials. google.com For instance, related bromo-hydroxybenzonitrile derivatives are explored as intermediates for anticancer and anti-inflammatory drugs.

Current Research Landscape and Emerging Areas Pertaining to the Chemical Compound

The current research landscape for 3,5-Dibromo-2-methoxybenzonitrile primarily revolves around its role as a specialized building block in multi-step organic synthesis. While extensive, detailed studies focusing solely on this compound are not abundant in publicly available literature, its commercial availability from various chemical suppliers indicates its use in both academic and industrial research settings. google.com

Research interest is often directed towards the synthesis of more complex derivatives. For example, the structurally similar 3,5-Dibromo-2-methoxyaniline is a key intermediate for creating a range of organic compounds through reactions like nucleophilic substitution. Similarly, patents for the synthesis of 2-amino-3,5-dibromobenzaldehyde, a close analog, highlight its importance as a crucial intermediate in the production of pharmaceuticals like the mucolytic agent Ambroxol. This suggests that this compound is likely investigated for its potential to be converted into analogous, high-value chemical entities.

Emerging areas of research likely involve leveraging the two bromine atoms for sequential and selective functionalization. The development of regioselective cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig reactions) would allow for the stepwise introduction of different substituents, leading to highly complex and diverse molecular scaffolds from a single, readily available starting material.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic and industrial inquiry into this compound is to exploit its potential as a versatile intermediate for the synthesis of novel compounds. The scope of this inquiry can be broken down into several key areas:

Development of Efficient Synthetic Routes: A key objective is the optimization of synthetic pathways to produce this compound with high yield and purity. This includes exploring various brominating agents and reaction conditions starting from simpler precursors like 2-methoxyaniline.

Exploration of Reactivity: A significant area of research focuses on understanding and controlling the reactivity of the functional groups present. This involves studying the conditions for selective nucleophilic aromatic substitution of the bromine atoms, transformation of the nitrile group into other functionalities (e.g., amines, carboxylic acids, or tetrazoles), and modification of the methoxy group.

Application in Target-Oriented Synthesis: The ultimate goal is to use this compound as a key building block in the total synthesis of complex natural products, pharmaceuticals, and functional materials. For instance, related halogenated benzonitriles are precursors for thermally activated delayed fluorescence (TADF) dyes used in organic light-emitting diodes (OLEDs). google.com The unique substitution pattern of this compound offers the potential to create novel molecular structures with interesting photophysical or biological properties.

In essence, the academic and industrial interest in this compound lies in its capacity to serve as a well-defined and reactive scaffold, enabling the efficient construction of a wide array of more elaborate and valuable chemical compounds.

Compound Data

Physical and Chemical Properties of this compound

Property Value
CAS Number 879181-60-9
Molecular Formula C₈H₅Br₂NO
Molecular Weight 290.94 g/mol
IUPAC Name This compound
Canonical SMILES COC1=C(C=C(C=C1Br)C#N)Br

| Physical Form | Solid |

Note: Data sourced from publicly available chemical supplier information. google.com

Table of Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 879181-60-9 C₈H₅Br₂NO
3,5-Dibromo-2-hydroxybenzonitrile (B1597212) 40718-08-9 C₇H₃Br₂NO
3,5-Dibromo-2-methoxymethoxy-benzonitrile 2065249-97-8 C₉H₇Br₂NO₂
3-Bromo-4-hydroxy-5-methoxybenzonitrile 52805-45-5 C₈H₆BrNO₂
2-amino-3,5-dibromobenzaldehyde 50910-55-9 C₇H₅Br₂NO
3,5-Dibromo-2-methoxyaniline 79893-40-6 C₇H₇Br₂NO
Ambroxol 18683-91-5 C₁₃H₁₈Br₂N₂O
2-methoxyaniline 90-04-0 C₇H₉NO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROCLFSUDFSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 3,5-dibromo-2-methoxybenzonitrile, the analysis begins by identifying the key functional groups: two bromine atoms, a methoxy (B1213986) group, and a nitrile group attached to a benzene (B151609) ring.

The primary disconnections in the retrosynthetic analysis are the carbon-bromine bonds and the carbon-nitrile bond. This suggests that the synthesis can be approached by either introducing the bromine atoms onto a pre-existing 2-methoxybenzonitrile (B147131) scaffold or by forming the nitrile group on a dibrominated methoxybenzene derivative.

A plausible retrosynthetic pathway involves the following disconnections:

C-Br disconnection: This leads back to 2-methoxybenzonitrile as a key intermediate. This intermediate can then be dibrominated to yield the target molecule.

C-CN disconnection: This pathway considers the conversion of a 3,5-dibromo-2-methoxybenzaldehyde (B1348097) or its corresponding aldoxime into the nitrile. This aldehyde can be envisioned as arising from the formylation of 2,4-dibromoanisole.

Direct Synthesis Approaches

Direct synthesis of this compound can be achieved through a sequence of reactions that introduce the required functional groups onto the aromatic ring.

Regioselective Bromination Techniques

The introduction of two bromine atoms at specific positions on the benzene ring is a critical step. The methoxy group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. Therefore, the order of functional group introduction is crucial for achieving the desired 3,5-dibromo substitution pattern.

Starting with 2-methoxybenzonitrile, the methoxy group directs electrophilic bromination to the positions ortho and para to it. chemicalbook.combldpharm.com Since the para position (position 5) is sterically more accessible, it is expected to be brominated first. The second bromination would then occur at one of the remaining ortho positions (position 3). The presence of the deactivating nitrile group at position 1 would further favor bromination at the 3 and 5 positions.

The reaction conditions, including the choice of brominating agent and solvent, can be optimized to achieve the desired dibromination.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the selective bromination of aromatic compounds. organic-chemistry.orgwikipedia.orgorganicchemistrytutor.com It is often used in conjunction with a radical initiator or under acidic conditions. missouri.eduyoutube.com For the bromination of activated aromatic rings like anisole (B1667542) derivatives, NBS can provide good regioselectivity. organic-chemistry.org The use of NBS in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can facilitate the dibromination of 2-methoxybenzonitrile. wikipedia.org Studies have shown that the reaction conditions can be tuned to control the extent of bromination. lookchem.comresearchgate.net

Table 1: Brominating Agents and Conditions

Brominating AgentSolventConditionsReference
N-Bromosuccinimide (NBS)AcetonitrileCatalytic acid youtube.com
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)Room temperature wikipedia.org
Bromine/Sulfuryl chlorideZeolite catalystNot specified researchgate.net

Introduction of the Nitrile Functionality

An alternative synthetic route involves the introduction of the nitrile group onto a pre-functionalized aromatic ring.

A common method for synthesizing nitriles is through the dehydration of aldoximes. organic-chemistry.orgnih.govresearchgate.net This approach would start with 3,5-dibromo-2-methoxybenzaldehyde. This aldehyde can be prepared from the corresponding 2-amino-3,5-dibromobenzaldehyde, which is accessible through the bromination of o-aminobenzaldehyde or related precursors. google.comgoogle.compatsnap.com The 3,5-dibromo-2-methoxybenzaldehyde can then be converted to its aldoxime by reaction with hydroxylamine. nih.gov

The subsequent dehydration of the aldoxime to the nitrile can be accomplished using various reagents. The Appel reaction, which traditionally uses triphenylphosphine (B44618) and a carbon tetrahalide, can be adapted for this transformation. organic-chemistry.org Modern variations of this reaction employ milder and more efficient reagents for the dehydration step. organic-chemistry.orgnih.gov

Table 2: Reagents for Aldoxime Dehydration

Reagent SystemReaction ConditionsReference
1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)/DBURoom temperature in CH2Cl2, THF, or DMF nih.govresearchgate.net
Copper(II) acetateNot specified dntb.gov.ua
Ruthenium pincer complexAqueous, air atmosphere dntb.gov.ua
Cyanidation of Halogenated Aromatic Precursors

The introduction of a cyano (-CN) group onto an aromatic ring, known as cyanidation, is a direct method for synthesizing benzonitriles. This process typically involves the reaction of a halogenated aromatic compound with a cyanide salt. For the synthesis of this compound, a suitable precursor would be a 1,3,5-tribromo-2-methoxybenzene or a related halogenated anisole derivative.

One common method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) to displace a bromine atom. The reaction is typically carried out in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

Another approach involves palladium-catalyzed cyanation reactions. These methods can often be performed under milder conditions and with a broader range of substrates. Catalysts such as palladium(0) complexes in the presence of a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are utilized. For instance, a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, has been synthesized from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene using n-butyllithium and acetonitrile, demonstrating a lithiation-cyanomethylation approach. google.com

Method Precursor Example Reagents Typical Conditions
Rosenmund-von Braun1,3,5-Tribromo-2-methoxybenzeneCuCN, polar aprotic solvent (e.g., DMF)High temperature (150-200°C)
Palladium-Catalyzed3,5-Dibromo-2-methoxy-1-iodobenzenePd(PPh₃)₄, Zn(CN)₂Moderate temperature, inert atmosphere

This table presents illustrative examples of cyanidation reactions applicable to the synthesis of the target compound.

Dehydration Routes from Amides or Aldoximes

The nitrile functional group can also be formed through the dehydration of a corresponding primary amide or an aldoxime. These methods are valuable as amides and aldoximes can often be readily prepared from carboxylic acids or aldehydes, respectively.

From 3,5-Dibromo-2-methoxybenzamide: The dehydration of 3,5-Dibromo-2-methoxybenzamide is a direct route to the target nitrile. This transformation can be accomplished using a variety of dehydrating agents. Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The reaction involves heating the amide with the dehydrating agent, often in an inert solvent. A process for a similar compound, 2-Bromo-5-methoxybenzonitrile, involves the reaction of 2-bromo-5-methoxybenzoic acid with ammonia, followed by heating to high temperatures (200-260°C) to facilitate dehydration and distill the nitrile product. guidechem.com

From 3,5-Dibromo-2-methoxybenzaldoxime: An alternative dehydration route starts from 3,5-Dibromo-2-methoxybenzaldoxime. The oxime can be prepared by reacting 3,5-Dibromo-2-methoxybenzaldehyde scbt.comepa.gov with hydroxylamine. The subsequent dehydration of the aldoxime to the nitrile is often achieved using reagents like acetic anhydride, which acts as both a reagent and a solvent, or by using catalysts. For example, the synthesis of 3,5-Dibromo-2-hydroxybenzonitrile (B1597212) has been achieved from 3,5-dibromosalicylaldoxime, highlighting the viability of this pathway for structurally related compounds. chemicalbook.com

Starting Material Key Reagents Reaction Type Yield (%)
3,5-Dibromo-2-methoxybenzamideThionyl Chloride (SOCl₂)DehydrationVariable
3,5-Dibromo-2-methoxybenzaldoximeAcetic AnhydrideDehydrationVariable
2-bromo-5-methoxybenzoic acidAmmonia, HeatAmidation/DehydrationHigh guidechem.com

This table summarizes dehydration strategies for nitrile synthesis based on established chemical transformations.

Multi-Step Synthetic Pathways from Simpler Building Blocks

Constructing this compound from simpler, more readily available starting materials necessitates a multi-step synthetic sequence. The strategic order of reactions is crucial to ensure the correct placement of the bromo, methoxy, and cyano functional groups on the aromatic ring. lumenlearning.com

A plausible synthetic pathway could start from a simple anisole or phenol (B47542) derivative. For example:

Starting Material: 2-Hydroxybenzonitrile.

Bromination: Electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent to introduce the two bromine atoms at positions 3 and 5. The hydroxyl group is an ortho-, para-director, facilitating bromination at the desired positions.

Methylation: The resulting 3,5-Dibromo-2-hydroxybenzonitrile is then methylated at the hydroxyl group using a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to form the final product.

Another potential pathway could begin with 2-methoxybenzoic acid.

Starting Material: 2-Methoxybenzoic acid.

Bromination: Similar to the above, electrophilic bromination would install the two bromine atoms.

Conversion to Amide: The resulting 3,5-dibromo-2-methoxybenzoic acid is converted to the primary amide, 3,5-dibromo-2-methoxybenzamide.

Dehydration: Finally, the amide is dehydrated to yield this compound as described in section 2.2.2.3.

A patent for the synthesis of a related compound, 3,5-dibromo-2-aminobenzaldehyde, demonstrates a multi-step process starting from methyl 2-aminobenzoate, involving bromination and subsequent reduction steps, highlighting the industrial applicability of such sequential syntheses. google.com

Innovations in Green Chemistry Synthesis Protocols

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. These "green" methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into solvent-free reactions (mechanochemistry) and the use of water as a reaction medium is ongoing. researchgate.net

For the synthesis of related compounds, such as 3,5-dibromo-4-hydroxybenzonitrile, an eco-friendly process has been developed using an aqueous acidic medium. google.com This method employs a brominating reagent composed of bromide and bromate (B103136) salts in water, avoiding hazardous organic solvents and proceeding at room temperature with high yield and purity without extensive work-up procedures. google.com Such aqueous-based bromination techniques could potentially be adapted for the synthesis of precursors to this compound.

Green Approach Description Potential Application Reference
Aqueous MediumUse of water as the solvent for bromination.Bromination of a 2-methoxybenzonitrile precursor. google.com
MechanochemistrySolvent-free reaction conducted by grinding solid reactants.Dehydration of 3,5-Dibromo-2-methoxybenzamide. researchgate.net

This table highlights potential green chemistry approaches for the synthesis of the target compound.

Development of Catalytic Synthetic Routes

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity, thereby reducing energy consumption and waste generation.

In the context of synthesizing this compound, catalytic methods are particularly relevant for the cyanidation step. As mentioned in section 2.2.2.2, palladium-catalyzed cyanations are a significant improvement over stoichiometric copper cyanide methods. These catalytic systems reduce the amount of heavy metal waste and often allow the reaction to proceed at lower temperatures.

Furthermore, the development of flow chemistry processes, where reagents are pumped through reactors containing immobilized catalysts or reagents, represents a significant innovation. syrris.jp A flow process could be designed for the multi-step synthesis of this compound, allowing for a continuous, automated, and highly efficient production sequence with minimal handling of intermediates and improved safety and reproducibility. syrris.jp

Chemical Reactivity and Advanced Transformations

Reactivity Profiling of the Nitrile Group

The nitrile, or cyano, group is a cornerstone of synthetic chemistry due to its electronic properties and ability to be converted into a variety of other nitrogen-containing functionalities. researchgate.net The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Additions and Their Synthetic Utility

The electrophilic carbon of the nitrile group in 3,5-Dibromo-2-methoxybenzonitrile is a prime target for nucleophilic attack. This reactivity is fundamental to a range of synthetic transformations. For instance, organometallic reagents like Grignard or organolithium compounds can add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate furnishes a ketone, a reaction of significant synthetic value. libretexts.orgchadsprep.com

Another important nucleophilic addition is the hydrolysis of the nitrile itself, which can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon and facilitating attack by water. libretexts.org In basic media, the potent hydroxide (B78521) nucleophile can directly add to the carbon-nitrogen triple bond. libretexts.org Both pathways ultimately lead to the formation of a carboxylic acid, providing a route to convert the nitrile into a different oxygen-containing functional group.

Reductions of the nitrile group also proceed via nucleophilic addition of a hydride. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through successive hydride additions. libretexts.org A less powerful reducing agent, diisobutylaluminium hydride (DIBALH), allows for the partial reduction of the nitrile to an aldehyde. libretexts.org This is achieved by using a single equivalent of DIBALH at low temperatures, which forms an imine anion that is then hydrolyzed to the aldehyde upon workup. libretexts.org

Cycloaddition Reactions (e.g., [2+2+2], [3+2], [4+2])

The nitrile group can participate in various cycloaddition reactions, serving as a building block for the synthesis of heterocyclic and carbocyclic systems.

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile. uchicago.edu Nitrile oxides, which can be generated in situ, are common 1,3-dipoles that react with alkenes to form five-membered heterocyclic rings called isoxazolines. uchicago.edumdpi.com Benzonitrile (B105546) N-oxide, for example, can react with various alkenes in [3+2] cycloaddition processes. mdpi.com The regiochemistry of these reactions is influenced by the electronic nature of the substituents on both the nitrile oxide and the alkene. mdpi.com

[4+2] Cycloadditions: Also known as the Diels-Alder reaction, this process typically involves a diene and a dienophile. While less common for simple nitriles, inverse-electron-demand Diels-Alder reactions can occur where an electron-poor diene reacts with an electron-rich dienophile. In some instances, pyridazinecarbonitriles, which are electronically activated diazodienes, can undergo intramolecular [4+2] cycloaddition with tethered alkyne side chains. mdpi.com The presence of the electron-withdrawing cyano group is often crucial for these reactions to proceed. mdpi.com

[2+2] Cycloadditions: These reactions can be used to form four-membered rings. For example, hyperbaric [2+2] cycloaddition reactions between sulfonyl allenes and vinyl ethers have been utilized to synthesize cyclobutane (B1203170) derivatives. ru.nl

Conversion to Other Nitrogen-Containing Functional Groups

Beyond direct reduction to amines, the nitrile group of this compound is a precursor to a variety of other nitrogenous functionalities. researchgate.net For example, catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines. rug.nl This transformation can be achieved using various transition metal pincer complexes as catalysts under mild conditions. rug.nl Additionally, nitriles can be converted to secondary aldimines through iron-catalyzed hydrogenative cross-coupling with amines. nih.gov The transformation of azides into nitriles is also a known synthetic route. acs.org

Transformations Involving the Bromo Substituents

The two bromine atoms on the aromatic ring of this compound provide valuable handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis. rsc.orguni-muenchen.de

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. youtube.com These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.comwikipedia.org This reaction is widely used to form biaryl linkages, styrenes, and polyolefins. wikipedia.org

The catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a palladium(II) species. youtube.comlibretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex, a step that is typically facilitated by a base. libretexts.orgorganic-chemistry.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. youtube.comlibretexts.orgyoutube.com

The reactivity of the halide in the oxidative addition step generally follows the order I > OTf > Br > Cl. libretexts.org The choice of palladium precursor, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. youtube.comorganic-chemistry.org For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the palladium catalyst. libretexts.org The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups, making it a highly versatile synthetic method. escholarship.org

Table 1: Key Transformations of this compound

Functional Group Reaction Type Reagents/Conditions Product Functional Group
Nitrile Nucleophilic Addition (Hydrolysis) H₃O⁺ or OH⁻, heat Carboxylic Acid
Nitrile Nucleophilic Addition (Reduction) 1. LiAlH₄; 2. H₂O Primary Amine
Nitrile Nucleophilic Addition (Partial Reduction) 1. DIBALH, -78 °C; 2. H₂O Aldehyde
Nitrile Nucleophilic Addition 1. R-MgBr or R-Li; 2. H₃O⁺ Ketone
Nitrile [3+2] Cycloaddition R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazoline

Table 2: Compound Names

Compound Name
This compound
Lithium aluminum hydride
Diisobutylaluminium hydride
Benzonitrile N-oxide
Pyridazinecarbonitriles
Sulfonyl allenes

Halogen Exchange Reactions (e.g., Finkelstein Reaction)

The classic Finkelstein reaction, the exchange of a halogen for another, is typically an Sₙ2 process and is generally not effective for unreactive aryl halides. wikipedia.orgorganic-chemistry.org However, catalyzed versions of this reaction, often referred to as the "aromatic Finkelstein reaction," have been developed. wikipedia.org These reactions often employ copper(I) iodide or nickel bromide as catalysts in combination with suitable ligands to facilitate the substitution of aryl bromides or chlorides with iodide. wikipedia.org

A notable example that suggests the feasibility of halogen exchange on this compound is the double aromatic Finkelstein reaction performed on 3,5-dichloro- and 3,5-dibromo-BODIPY cores. nih.gov In this study, the dihalogenated BODIPYs were converted to their diiodo counterparts using sodium iodide in refluxing propionitrile. The reaction was found to proceed via a concerted SₙAr mechanism. nih.gov This indicates that under appropriate conditions, the bromine atoms of this compound could be exchanged for other halogens, such as iodine, which could then serve as a more reactive leaving group in subsequent cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. The reaction generally proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. For SₙAr to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.

In this compound, the electron-withdrawing nitrile group activates the ring towards nucleophilic attack. However, its activating effect is primarily directed to the ortho and para positions. The bromine atoms are located meta to the nitrile group. The methoxy (B1213986) group, being electron-donating, deactivates the ring towards nucleophilic attack. Therefore, direct SₙAr replacement of the bromine atoms is expected to be challenging under standard conditions.

However, studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the regioselectivity of SₙAr is highly dependent on the nature of the substituent at the 2-position. researchgate.net An electron-withdrawing group at this position directs nucleophilic attack to the 5-position, whereas an electron-donating group favors attack at the 3-position. researchgate.net While the electronic effects in this compound are more complex due to the fused benzene (B151609) ring, this principle suggests that the interplay between the methoxy and nitrile groups could influence the reactivity of the C-Br bonds towards powerful nucleophiles under forcing conditions.

Reactivity of the Methoxy Functionality

The methoxy group in this compound is generally stable to many reaction conditions, which is advantageous when performing transformations at the bromine positions. However, the ether linkage can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.org

This acidic cleavage proceeds by protonation of the ether oxygen, forming a good leaving group. libretexts.org This is followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage invariably breaks the alkyl-oxygen bond because the phenyl-oxygen bond is stronger and aryl cations are unstable. The reaction will proceed via an Sₙ2 mechanism at the methyl group, leading to the formation of 3,5-dibromo-2-hydroxybenzonitrile (B1597212) (a phenol) and a methyl halide. libretexts.orglibretexts.org This transformation provides a route to the corresponding phenol (B47542) derivative, which can then be used in a different set of functionalization reactions.

Demethylation and Dealkylation Processes

The cleavage of the methyl group from the methoxy ether in this compound represents a key transformation. The demethylation of aryl methyl ethers is a common process in organic synthesis, often accomplished using strong acids, Lewis acids, or nucleophilic reagents. The reactivity of the methoxy group in this compound is significantly influenced by the electronic properties of the other substituents on the aromatic ring.

Research on the demethylation of anisole (B1667542) derivatives has shown that the nature of the substituents on the aromatic ring plays a crucial role. Electron-donating groups tend to promote demethylation, while electron-withdrawing groups have a retarding effect. rsc.org In the case of this compound, the two bromine atoms and the nitrile group are all electron-withdrawing. This high degree of electron withdrawal is expected to decrease the electron density on the oxygen atom of the methoxy group, thereby reducing its basicity and making protonation—the initial step in many demethylation mechanisms—more difficult. Consequently, more forcing reaction conditions would likely be required for the demethylation of this compound compared to anisole or anisoles with electron-donating substituents.

Common reagents for demethylation that could be applicable, albeit potentially requiring elevated temperatures or longer reaction times, include boron tribromide (BBr₃), which is a powerful and frequently used reagent for cleaving aryl methyl ethers. researchgate.net The mechanism of demethylation with BBr₃ is thought to involve the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net

Reagent ClassExample ReagentGeneral Applicability for DemethylationExpected Reactivity with this compound
Lewis Acids Boron tribromide (BBr₃)Highly effective for a wide range of aryl methyl ethers. researchgate.netEffective, but likely requires more stringent conditions due to electron-withdrawing groups.
Protic Acids Hydrobromic acid (HBr)Effective, often at high temperatures.May require harsh conditions; potential for side reactions.
Nucleophiles Lithium iodide (LiI)Can be effective, particularly in polar aprotic solvents.Moderate reactivity expected; may require high temperatures.

Dealkylation, in a broader sense, refers to the removal of any alkyl group. In the context of this compound, this is synonymous with demethylation. The principles governing dealkylation are similar to those for demethylation, with the reaction's feasibility being heavily dependent on the electronic environment of the alkoxy group. rsc.orgnih.govdntb.gov.ua

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group (–OCH₃) is a potent activating group in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. This donation of electrons increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. youtube.com The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgyoutube.com

In this compound, the situation is more complex due to the presence of two bromine atoms and a nitrile group. Both the bromo and nitrile substituents are deactivating, electron-withdrawing groups. masterorganicchemistry.com The bromine atoms deactivate the ring through their inductive effect but are also capable of some resonance donation, making them ortho, para-directors, albeit deactivating ones. libretexts.org The nitrile group is strongly deactivating and a meta-director.

Aromatic Ring Functionalization Strategies

C-H Bond Functionalization Directed by Nitrile or Methoxy Groups

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds as a more atom- and step-economical approach to constructing complex molecules. rsc.orgnih.gov In this compound, both the nitrile and methoxy groups can potentially serve as directing groups to guide the regioselective functionalization of the aromatic C-H bonds.

The nitrile group has been successfully employed as a meta-directing group in C-H functionalization reactions. libretexts.org This is a significant departure from its classical role as a meta-director in electrophilic aromatic substitution. In the context of transition metal-catalyzed C-H activation, the nitrile group can coordinate to the metal center, forming a seven-membered cyclometalated intermediate that favors the activation of the meta-C-H bond. This strategy has been used to achieve meta-selective olefination, arylation, and other transformations of benzonitrile derivatives. For this compound, the nitrile group could potentially direct the functionalization of the C-H bond at the 6-position.

The methoxy group, on the other hand, is a well-established ortho-directing group in C-H activation. rsc.org The oxygen atom can chelate to a transition metal catalyst, leading to the formation of a stable five-membered metallacycle and subsequent functionalization of the ortho-C-H bond. In this compound, the methoxy group could direct the functionalization of the C-H bond at the 3-position (which is occupied by a bromine atom) or the C-H bond at the position that is ortho to the methoxy and meta to the nitrile. However, the steric hindrance from the adjacent bromine atom might influence this directing effect.

The regiochemical outcome of a C-H functionalization reaction on this compound would therefore depend on the specific catalytic system employed, as the choice of metal and ligands can determine which directing group dominates.

Directing GroupTypical Regioselectivity in C-H FunctionalizationPotential Site of Functionalization in this compound
Nitrile (–CN) metaC-6
Methoxy (–OCH₃) orthoC-3 (blocked), potentially C-6

Radical Cascade and Related Strategies

Radical cascade reactions offer a powerful means of rapidly building molecular complexity from simple precursors. cmu.edursc.org These reactions involve a sequence of intramolecular and/or intermolecular radical additions to unsaturated systems. The nitrile group is a competent radical acceptor and can participate in such cascades. rsc.org

In the context of this compound, a radical generated elsewhere in a molecule could, in an intramolecular fashion, add to the nitrile group. More likely, intermolecular radical reactions could be envisioned. For instance, the generation of a radical species in the presence of this compound could lead to addition to the nitrile. Furthermore, radical cascade reactions initiated at other positions on the aromatic ring or its substituents could involve the nitrile group in a cyclization step. nih.govnih.gov

The presence of bromine atoms also introduces the possibility of their participation in radical reactions. Carbon-bromine bonds can be cleaved under radical conditions to generate aryl radicals, which could then engage in subsequent cascade processes. The specific reaction conditions, such as the choice of radical initiator and reaction partners, would dictate the course of such transformations.

Mechanistic Investigations and Reaction Pathway Elucidation

Characterization of Reaction Intermediates and Transition States

The journey from reactants to products is often paved with fleeting, high-energy species known as reaction intermediates and transition states. While transition states represent the pinnacle of the energy barrier and are inherently unobservable due to their extremely short lifetimes, their structures can be inferred from the species that flank them on the reaction coordinate. youtube.commasterorganicchemistry.com The characterization of more stable reaction intermediates, however, is often achievable through various spectroscopic and spectrometric techniques, providing a snapshot of the reaction's progress.

In the context of reactions involving substituted benzonitriles, the identification of intermediates is paramount. Mass spectrometry, for instance, has proven to be a powerful tool for detecting and structurally characterizing transient species in complex reaction mixtures, including those in metal-catalyzed and organometallic reactions. nih.govrsc.org For transformations involving 3,5-Dibromo-2-methoxybenzonitrile, the nature of the reaction would dictate the types of intermediates formed. For example, in nucleophilic aromatic substitution reactions, Meisenheimer complexes could be anticipated as key intermediates. In metal-catalyzed cross-coupling reactions, organometallic species involving the catalyst would be central to the reaction pathway.

Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling the geometries and energies of both intermediates and transition states. researchgate.net These theoretical calculations can predict the most likely structures of these transient species, which can then be correlated with experimental observations. For instance, in cycloaddition reactions, the structures of the transition states can reveal the origins of stereoselectivity and regioselectivity. rsc.org

Table 1: Key Concepts in the Study of Reaction Intermediates and Transition States

ConceptDescriptionRelevance to this compound
Reaction Intermediate A relatively stable species formed during a multi-step reaction, corresponding to a local energy minimum on the reaction coordinate.Could include species like Meisenheimer complexes in nucleophilic substitutions or organopalladium complexes in cross-coupling reactions.
Transition State A high-energy, short-lived configuration of atoms at the peak of the energy barrier in a reaction step, characterized by partial bonds. youtube.commasterorganicchemistry.comThe structure of the transition state would determine the activation energy and rate of a particular reaction step.
Mass Spectrometry An analytical technique used to measure the mass-to-charge ratio of ions, capable of detecting low-abundance, highly reactive intermediates. nih.govrsc.orgCan be used to identify and characterize charged intermediates in reactions of this compound.
Density Functional Theory (DFT) A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netAllows for the calculation of the geometries and energies of intermediates and transition states, providing mechanistic insights.

Kinetic Studies and Determination of Rate-Limiting Steps

For reactions involving this compound, kinetic analysis can help distinguish between different proposed mechanisms. For example, in a nucleophilic aromatic substitution, a second-order rate law (first order in both the benzonitrile (B105546) and the nucleophile) would suggest that the formation of the Meisenheimer complex is the rate-limiting step.

The determination of the rate-limiting step is crucial for optimizing reaction conditions. By identifying the bottleneck of the reaction, efforts can be focused on accelerating this specific step, for instance, by choosing a more effective catalyst or adjusting the reaction temperature. Experimental techniques for monitoring reaction kinetics often involve spectroscopic methods (e.g., UV-Vis, NMR) to track the concentration of reactants or products over time. nih.gov

Table 2: Principles of Kinetic Analysis

PrincipleDescriptionApplication to this compound Reactions
Rate Law An equation that relates the reaction rate to the concentrations of reactants.The form of the rate law can indicate which species are involved in the rate-limiting step.
Rate-Limiting Step The slowest step in a sequential reaction that determines the overall rate of the reaction.Identifying this step is key to understanding and optimizing the reaction.
Activation Energy (Ea) The minimum energy required for a reaction to occur, related to the height of the transition state barrier. masterorganicchemistry.comCan be determined from the temperature dependence of the reaction rate and is a key kinetic parameter.

Mechanistic Roles of Catalysts in Transformations (e.g., Transition-Metal Catalysis, Organocatalysis)

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often enhancing selectivity. The mechanistic role of a catalyst in transformations of this compound is highly dependent on the type of reaction and the catalyst employed.

In transition-metal catalysis, particularly with palladium, reactions like Suzuki-Miyaura and Stille couplings are common for aryl halides. The catalytic cycle for these reactions typically involves a sequence of well-defined steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the palladium catalyst would first oxidatively add to one of the C-Br bonds. The specific bond that reacts first would be a matter of regioselectivity.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach. For instance, in nucleophilic aromatic substitutions, a phase-transfer catalyst could be employed to transport the nucleophile to the organic phase where the reaction occurs. Certain organocatalytic reactions proceed through the formation of charged iminium or enamine intermediates. nih.gov

Understanding the precise interaction of the catalyst with the substrate and other reagents is key to explaining its effectiveness and to designing improved catalytic systems.

Table 3: Catalytic Cycles in Organic Synthesis

Catalytic Cycle StepDescriptionRelevance to this compound
Oxidative Addition The addition of a substrate (e.g., an aryl halide) to a metal center, increasing the oxidation state and coordination number of the metal.The initial step in many palladium-catalyzed cross-coupling reactions of this compound.
Transmetalation The transfer of an organic group from one metal to another.In a Suzuki reaction, the aryl or vinyl group is transferred from the organoboron compound to the palladium center.
Reductive Elimination The elimination of the final product from the metal center, with the two organic groups coupling together and the metal returning to its original oxidation state.The final step in the catalytic cycle, regenerating the active catalyst.

Elucidation of Stereochemical Pathways and Regioselectivity Mechanisms

Many reactions can potentially yield multiple products, and understanding the factors that control stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) is a central theme in mechanistic chemistry.

For this compound, regioselectivity is a key consideration in reactions where the two bromine atoms are not equivalent. For example, in a Suzuki or Stille coupling, the reaction can occur at either the C3 or C5 position. The outcome is often dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the methoxy (B1213986) group influence the electron density at the two carbon atoms bearing the bromine atoms, which in turn can affect the rate of oxidative addition of a palladium catalyst. researchgate.netewha.ac.kr It has been observed in the related 3,5-dibromo-2-pyrone that Stille couplings typically occur at the C3 position due to lower electron density, but this can be reversed to the C5 position with the addition of a copper(I) co-catalyst. ewha.ac.kr

Stereochemical pathways become important if chiral centers are formed during a reaction. While this compound itself is achiral, reactions at the nitrile group or on substituents introduced through coupling reactions could potentially create stereocenters. The elucidation of these pathways often involves a combination of experimental studies (e.g., using chiral catalysts or reagents) and computational modeling to determine the energies of the diastereomeric transition states. rsc.org

Table 4: Factors Influencing Selectivity

FactorDescriptionImpact on Reactions of this compound
Electronic Effects The influence of a substituent's electron-donating or electron-withdrawing properties on the reactivity of a molecule.The interplay between the nitrile and methoxy groups will influence the regioselectivity of substitution reactions.
Steric Effects The influence of the spatial arrangement of atoms on reaction rates and product distributions.The steric hindrance around the bromine atoms and the nitrile group can affect the approach of reagents and catalysts.
Catalyst Control The ability of a catalyst to direct a reaction towards a specific regio- or stereoisomer.The choice of catalyst and ligands in cross-coupling reactions can be crucial for achieving high regioselectivity.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations Applied to 3,5-Dibromo-2-methoxybenzonitrile and Its Analogs

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful framework for investigating the intricacies of molecular systems. These methods allow for the prediction of a wide range of properties from the fundamental principles of quantum mechanics, providing a theoretical lens through which to understand the structure-property relationships of molecules like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a leading computational method due to its balance of accuracy and computational cost. It is employed to study the electronic structure of many-body systems, such as atoms and molecules. DFT is utilized to determine various molecular properties of this compound and its analogs, including their optimized geometry, electronic distribution, and spectroscopic features.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometric optimization calculations are performed to find the minimum energy structure on the potential energy surface. For complex molecules with rotatable bonds, a conformational analysis is crucial to identify the global minimum energy conformer.

In the case of substituted benzenes like this compound, the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring is a key conformational parameter. Theoretical studies on analogous compounds, such as 3,5-dibromo-2,6-dimethoxy pyridine (B92270), have been performed using DFT methods with basis sets like 6-311++G(d,p) to determine their optimized geometries. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For a closely related compound, 5-Bromo-2-methoxybenzonitrile, DFT calculations have shown that the benzene ring exhibits some distortion due to the presence of substituents. orientjchem.org The carbon-carbon bond lengths adjacent to the substitution sites are typically found to be longer than other C-C bonds in the ring, indicating the electronic influence of the substituents on the ring's geometry. orientjchem.org

Table 1: Selected Optimized Geometric Parameters of an Analogous Compound (3,5-dibromo-2,6-dimethoxy pyridine)

ParameterBond Length (Å) / Bond Angle (°)
C-Br Bond Length1.88
C-N Bond Length (in ring)1.34
C-O Bond Length1.36
O-CH3 Bond Length1.44
C-N-C Bond Angle118.5
C-C-Br Bond Angle120.7
C-O-C Bond Angle117.2

Data is for 3,5-dibromo-2,6-dimethoxy pyridine, a structural analog of this compound, and is used here for comparative purposes. researchgate.net

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital Theory (FMOT) is a key concept within this framework, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lunih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net

For analogs of this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. In a study of 3,5-dibromo-2,6-dimethoxy pyridine, the HOMO was found to be delocalized over the entire molecule, while the LUMO was also distributed across the pyridine ring and its substituents. researchgate.net The calculated HOMO-LUMO energy gap for this analog provides an estimate of its electronic stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters of an Analogous Compound (3,5-dibromo-2,6-dimethoxy pyridine)

ParameterEnergy (eV)
HOMO Energy-6.54
LUMO Energy-1.23
HOMO-LUMO Gap5.31

Data is for 3,5-dibromo-2,6-dimethoxy pyridine, a structural analog of this compound, and is used here for comparative purposes. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. gaussian.comnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.

Computational studies on analogs like 3,5-dibromo-2,6-dimethoxy pyridine have utilized MEP analysis to identify the reactive centers. researchgate.net In such molecules, the electronegative nitrogen and oxygen atoms are expected to be regions of high electron density, while the hydrogen atoms of the methyl groups would exhibit positive electrostatic potential. This analysis is crucial for understanding intermolecular interactions and chemical reactivity.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations are instrumental in the assignment of experimental spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and the corresponding normal modes. gaussian.com A normal mode analysis describes the collective motion of atoms for each vibrational frequency. nih.gov

For substituted benzonitriles, the vibrational modes can be categorized into contributions from the benzene ring, the cyano group, and the other substituents. For instance, the C≡N stretching vibration is a characteristic band in the IR spectrum of benzonitriles. Theoretical studies on various halogenated and methoxy-substituted benzonitriles have been conducted to assign their vibrational spectra. researchgate.netnih.gov

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant charge transfer characteristics often exhibit high hyperpolarizability values.

Computational DFT methods are widely used to predict the NLO properties of organic molecules. nih.gov For a related compound, 5-Bromo-2-methoxybenzonitrile, the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) have been calculated. orientjchem.org These calculations indicate that the presence of electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups can enhance the NLO response. The calculated values are often compared to those of a standard NLO material like urea (B33335) to assess their potential.

Table 3: Calculated Non-Linear Optical Properties of an Analogous Compound (5-Bromo-2-methoxybenzonitrile)

PropertyCalculated Value
Dipole Moment (μ)2.151 D
First-Order Hyperpolarizability (β)1.7674 x 10⁻³³ esu

Data is for 5-Bromo-2-methoxybenzonitrile, a structural analog of this compound, and is used here for comparative purposes. orientjchem.org

Mechanistic Modeling and Simulation Through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting outcomes, and rationalizing experimental observations.

By mapping the potential energy surface of a reaction, computational methods can determine the energy of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the highest energy transition state is the reaction barrier height, or activation energy. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution or transformations of the nitrile group, calculating the energy profile helps to identify the rate-determining step and understand the feasibility of different reaction pathways. nih.gov

A transition state is a transient, high-energy configuration along the reaction coordinate that cannot be directly observed experimentally. youtube.com Computational methods allow for the precise location and characterization of transition state structures. youtube.com This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

For a hypothetical reaction of this compound, computational modeling would reveal the geometry of the transition state, including the partial bonds being formed and broken. youtube.com This information is critical for understanding the detailed mechanism of the transformation.

Many reactions can potentially yield multiple products. Computational chemistry can predict and explain the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preferential formation of one stereoisomer). rsc.org

In the case of this compound, which has multiple potential reaction sites, computational modeling can be used to compare the activation energies for reactions at different positions. rsc.org For instance, in a nucleophilic aromatic substitution, the relative energies of the transition states for substitution at the different carbon atoms bearing bromine atoms could be calculated to predict the major product. This predictive capability is invaluable for designing selective synthetic routes. rsc.org

Advanced Theoretical Techniques (e.g., Time-Dependent DFT for Photochemical Processes)

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational method for investigating the electronic excited states and photochemical pathways of organic molecules. nih.gov For this compound, TD-DFT can provide significant insights into its behavior upon absorption of light, guiding the understanding of potential applications in areas like photopharmacology or materials science. rcptm.com This theoretical approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to predicting a molecule's UV-Vis absorption spectrum and its subsequent photophysical and photochemical processes. researchgate.net

The application of TD-DFT to this compound would involve the synergistic effects of its substituents on the electronic structure. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and cyano (-CN) groups create a complex electronic environment. This substitution pattern is expected to influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the nature of the low-lying excited states. nih.govsmf.mx

A primary focus of a TD-DFT investigation would be to characterize the low-lying singlet and triplet excited states. This would involve determining whether the transitions are localized on the phenyl ring (π-π* transitions), involve the substituents (n-π* transitions), or exhibit significant charge-transfer (CT) character. researchgate.netnih.gov The presence of both donor and acceptor groups suggests that intramolecular charge transfer (ICT) states could be prominent, where electron density moves from the methoxy- and bromine-bearing part of the molecule to the cyano- and bromine-substituted regions upon photoexcitation.

Furthermore, TD-DFT can be employed to map out potential energy surfaces of the excited states, allowing for the identification of reaction pathways for various photochemical processes. nih.gov For a halogenated compound like this compound, a key photochemical process to investigate would be the photodissociation of the carbon-bromine (C-Br) bond. TD-DFT calculations can help to identify the specific excited states (e.g., a repulsive πσ* state localized on the C-Br bond or a predissociative state) that could lead to the cleavage of this bond, forming a highly reactive aryl radical. Understanding the mechanism and efficiency of this process is crucial for applications in photoredox catalysis or for assessing the photostability of the compound.

The following tables present hypothetical yet representative data that could be obtained from a TD-DFT study on this compound, illustrating the kind of insights such a study would provide.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound

StateExcitation Energy (eV)Oscillator Strength (f)Major ContributionCharacter
S₁4.100.002HOMO -> LUMOn-π
S₂4.550.150HOMO-1 -> LUMOπ-π
S₃4.800.080HOMO -> LUMO+1Intramolecular Charge Transfer (ICT)
T₁3.20-HOMO -> LUMOn-π
T₂3.95-HOMO-1 -> LUMOπ-π

This table is illustrative and presents hypothetical data for educational purposes.

Table 2: Key Bond Distances (in Å) in the Ground State (S₀) and a Hypothetical Dissociative Triplet State (Tₓ) of this compound

BondGround State (S₀)Dissociative Triplet State (Tₓ)
C₃-Br1.902.85
C₅-Br1.901.91
C₂-O1.361.35
C-C≡N1.451.46
C≡N1.161.15

This table is illustrative and presents hypothetical data for educational purposes, showcasing the elongation of a C-Br bond in a dissociative excited state.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural and Conformational Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of 3,5-Dibromo-2-methoxybenzonitrile.

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly effective for observing vibrations of non-polar bonds. In the case of this compound, the symmetric vibrations of the aromatic ring and the C-Br bonds would likely produce strong signals in the Raman spectrum. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes.

A thorough investigation would involve a comparative analysis of the experimental FTIR and FT-Raman spectra with theoretical data obtained from computational chemistry methods, such as Density Functional Theory (DFT). This approach aids in the definitive assignment of vibrational modes and can provide insights into the molecule's conformational stability. The theoretical calculations, performed on the optimized molecular geometry, can predict vibrational frequencies that, when scaled, typically show good agreement with experimental results. Discrepancies between experimental (often recorded in the solid state) and theoretical (calculated for an isolated molecule in the gas phase) data can be attributed to intermolecular interactions in the solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the electronic environment of nuclei within a molecule.

The ¹H NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. Specific chemical shifts would be expected for the protons of the methoxy (B1213986) group and the aromatic ring. The methoxy protons would appear as a sharp singlet, likely in the range of 3.5-4.5 ppm. The aromatic region would show signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding bromine, methoxy, and nitrile substituents.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals would be anticipated for the carbon of the nitrile group, the methoxy group, and the six carbons of the aromatic ring. The carbon atom of the nitrile group typically resonates in the region of 110-125 ppm. The carbons bonded to the electronegative bromine and oxygen atoms would exhibit downfield shifts. Due to the substitution pattern, the eight carbon atoms in the molecule would be expected to produce eight distinct signals, reflecting their unique chemical environments.

Advanced NMR Techniques for Detailed Structural and Stereochemical Assignment

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for initial structural assessment, complex molecules like "this compound" necessitate advanced 2D NMR experiments for unambiguous assignment of all proton and carbon signals. ipb.pt Techniques such as COSY, HSQC, and HMBC are instrumental in confirming the precise substitution pattern on the aromatic ring. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "this compound," a COSY spectrum would be expected to show a correlation between the two aromatic protons, H4 and H6, confirming their adjacent relationship (a meta-coupling).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt This is crucial for definitively assigning the signals for C4/H4 and C6/H6.

The protons of the methoxy group (-OCH₃) showing a correlation to the C2 carbon, confirming the position of the methoxy group.

The aromatic proton H4 showing correlations to carbons C2, C3, C5, and C6.

The aromatic proton H6 showing correlations to carbons C2, C4, C5, and the nitrile carbon (C7). These correlations stitch together the entire molecular framework, leaving no ambiguity about the substituent positions.

The combination of these techniques allows for a complete and confident assignment of every atom within the molecule's structure.

Interactive Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlation (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
H4 H6C4C2, C3, C5, C6
H6 H4C6C2, C4, C5, C7 (CN)
-OCH₃ NoneC (methoxy)C2

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Excitation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to a higher energy excited state. shu.ac.uklibretexts.org In organic molecules, these transitions typically involve π, σ, and non-bonding (n) electrons. shu.ac.uk

The structure of "this compound" contains several chromophores and auxochromes that influence its UV-Vis spectrum. The benzene ring is the primary chromophore, which undergoes π → π* transitions. tanta.edu.eg The methoxy (-OCH₃), bromo (-Br), and nitrile (-CN) groups act as auxochromes, modifying the absorption characteristics of the benzene ring.

Electronic Transitions: The absorption spectrum is the result of electronic transitions between molecular orbitals. For this molecule, the most significant transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.br These are typically π → π* transitions within the conjugated system of the aromatic ring. libretexts.org The presence of the methoxy group with its non-bonding electrons may also allow for n → π* transitions. usp.br

Solvent Effects: The polarity of the solvent can influence the wavelength of maximum absorption (λmax). For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to longer wavelengths. tanta.edu.eg Conversely, n → π* transitions typically experience a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. tanta.edu.eg

The UV-Vis spectrum provides a characteristic fingerprint of the molecule's electronic structure, which is dictated by its specific arrangement of functional groups.

Interactive Table 2: Probable Electronic Transitions for this compound

Transition TypeInvolved OrbitalsChromophoreExpected Wavelength Region
π → π π bonding to π antibondingAromatic Ring / Nitrile200-400 nm usp.br
n → π Non-bonding to π antibondingMethoxy / Nitrile~270-350 nm usp.br

Mass Spectrometry in Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive and selective detection of molecules. proteomics.com.au In the context of chemical synthesis, modern MS techniques are invaluable for real-time or online reaction monitoring to track the formation of products and the consumption of reactants. nih.govnih.gov This allows for process optimization, understanding reaction mechanisms, and identifying transient intermediates. nih.gov

Online Reaction Monitoring: Techniques using ambient ionization allow for the direct analysis of a chemical reaction as it happens, with minimal to no sample preparation. nih.gov By continuously sampling a reaction mixture where "this compound" is being synthesized, a mass spectrometer can track the ion signal corresponding to the product's mass-to-charge ratio (m/z), providing a real-time profile of its formation. Simultaneously, the decrease in the signal for the starting materials can be observed. nih.gov

Intermediate Identification: Many chemical reactions proceed through short-lived, unstable intermediates that are difficult to isolate or detect by other means. nih.gov The high sensitivity and speed of mass spectrometry make it possible to capture and identify these species, providing crucial evidence for proposed reaction mechanisms. nih.gov

Multiple Reaction Monitoring (MRM): For quantitative analysis in complex mixtures, targeted techniques like Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), are employed. proteomics.com.aunih.gov This method uses a triple quadrupole mass spectrometer to select a specific precursor ion (e.g., the molecular ion of "this compound"), fragment it, and then detect a specific product ion. nih.gov This two-stage filtering provides exceptional selectivity and sensitivity, making it ideal for quantifying the product in a crude reaction mixture. proteomics.com.aunih.gov

Interactive Table 3: Hypothetical Use of Mass Spectrometry in Monitoring Synthesis of this compound

Species MonitoredRole in ReactionExpected m/z (for [M+H]⁺)MS Monitoring Technique
2-Methoxybenzonitrile (B147131) Starting Material134.06Online MS
Reaction Intermediate Transient SpeciesVariesOnline MS
This compound Product291.88 / 293.88 (Isotopic Pattern)Online MS / MRM

Synthetic Applications and Functional Utility

Role as a Key Building Block in Complex Molecular Synthesis

3,5-Dibromo-2-methoxybenzonitrile is a foundational component for creating more elaborate molecules. The bromine atoms can be readily substituted or used in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This allows for the extension of the molecular framework, a critical step in building complex organic structures.

This compound serves as a precursor in the development of molecules for the pharmaceutical and agrochemical industries. Aromatic compounds containing nitrile and methoxy (B1213986) groups are important scaffolds in medicinal chemistry. The core structure of this compound can be elaborated into more complex drug-like molecules. Phenylacetonitrile compounds, a class to which this molecule belongs, are recognized as valuable intermediates in organic synthesis due to their versatile reactivity. guidechem.com The related compound, 3,5-Dibromo-2-methoxyaniline, is noted for its role as a precursor to pharmaceuticals and agrochemicals, highlighting the utility of this specific substitution pattern.

While specific examples are proprietary, the structural motifs within this compound are relevant to the synthesis of dyes and pigments. Benzonitrile (B105546) derivatives can act as intermediates in the production of organic colorants. The ability to functionalize the molecule at the bromine positions allows for the creation of extended π-conjugated systems, which are responsible for the color properties of organic dyes.

The nitrile group is a versatile functional group for the synthesis of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry. mdpi.comnih.gov The nitrile can be reduced to a primary amine or undergo cycloaddition reactions to form various ring systems. Furthermore, related dibrominated aromatic compounds are used to construct fused heterocyclic systems like thienopyrazines, which are valuable in materials science. ossila.com The presence of two bromine atoms on the this compound ring offers the potential for sequential or double cyclization reactions to build complex, multi-ring heterocyclic structures.

Integration into Polymer Chemistry and Advanced Material Design

The difunctional nature of this compound, owing to its two bromine atoms, makes it a potential monomer for polymerization reactions. Through polycondensation or cross-coupling polymerization, it can be integrated into polymer backbones. Such polymers would incorporate the specific electronic and physical properties conferred by the methoxy and nitrile groups. This approach is analogous to the use of other functionalized thiophenes and benzenes to create polymers and small molecules for applications in organic electronics, such as photodetectors. ossila.com

Contributions to Research in Non-Linear Optical (NLO) Materials

The molecular structure of this compound contains the essential features for a non-linear optical (NLO) chromophore. Organic materials are widely studied for their third-order NLO properties due to their potential in photonic applications like high-speed data processing and optical switching. nih.gov Effective NLO molecules often feature an electron-donor group and an electron-acceptor group connected by a π-conjugated system. mdpi.com

In this compound, the methoxy group acts as an electron donor and the benzonitrile group functions as an electron acceptor. mdpi.com This intramolecular charge-transfer character is a fundamental requirement for NLO activity. nih.gov The bromine atoms provide reactive sites for further modification, allowing for the attachment of other groups to extend the π-conjugation or tune the electronic properties, potentially enhancing the NLO response. nih.gov The development of organic NLO materials is a significant area of research for creating next-generation electro-optic devices. tcichemicals.com

Interactive Data Table: Applications of this compound

Application AreaKey Functional Groups InvolvedSynthetic RolePotential Products
Pharmaceuticals & Agrochemicals Bromine, Nitrile, MethoxyPrecursor, ScaffoldComplex heterocyclic drugs, Specialized herbicides
Advanced Dyes & Pigments Bromine, NitrileIntermediateExtended π-conjugated organic colorants
Nitrogen-Containing Heterocycles Nitrile, BromineBuilding BlockFused ring systems, Multi-ring structures
Polymer Chemistry Bromine (x2)MonomerFunctional polymers for electronics
Non-Linear Optical Materials Methoxy (Donor), Nitrile (Acceptor)Chromophore CoreMaterials for photonic and electro-optic devices

Q & A

Q. Table 1: Representative Synthesis Parameters

ParameterValue/Range
Starting Material2-Methoxybenzonitrile
Brominating AgentBr₂ (2.2 equiv)
CatalystFeBr₃ (0.1 equiv)
Reaction Temperature0–25°C
Yield65–75%

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The compound’s reactivity in Suzuki or Ullmann couplings is modulated by:

  • Steric hindrance : The bulky bromine atoms at positions 3 and 5 reduce accessibility to the nitrile group, slowing nucleophilic attacks.
  • Electronic effects : The electron-withdrawing nitrile group deactivates the ring, while the methoxy group at position 2 provides ortho/para-directing effects. Computational studies (DFT) suggest the lowest unoccupied molecular orbital (LUMO) is localized at the nitrile, favoring electrophilic substitutions .
  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve coupling efficiency by mitigating steric challenges .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of aromatic protons (due to bromine substitution) and a singlet for the methoxy group (~3.9 ppm).
    • ¹³C NMR : Peaks at ~115 ppm (C≡N), ~160 ppm (C-OCH₃), and ~100–110 ppm (C-Br).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 294.85 (C₈H₅Br₂NO⁺).
  • Infrared Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch).
  • X-ray Diffraction : Resolves crystal packing and confirms dihedral angles between substituents (e.g., SHELXL refinement) .

Advanced: How can researchers address discrepancies in reported melting points of this compound?

Answer:
Discrepancies (e.g., 200–208°C vs. 195–200°C) may arise from:

  • Polymorphism : Different crystal forms due to solvent variations in recrystallization (e.g., ethanol vs. DCM).
  • Purity issues : Trace solvents or by-products (e.g., residual Br₂) lowering observed melting points.
    Resolution strategies :

Controlled crystallization : Use a single solvent system (e.g., methanol/water) and slow cooling.

Thermogravimetric analysis (TGA) : Detect impurities via weight loss profiles.

DSC (Differential Scanning Calorimetry) : Identify polymorphic transitions .

Advanced: What are the challenges in using this compound as a precursor for metal-organic frameworks (MOFs)?

Answer:

  • Coordination limitations : The nitrile group’s weak Lewis basicity reduces its ability to bind metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Steric constraints : Bromine atoms hinder close packing, leading to porous but unstable frameworks.
  • Mitigation strategies :
    • Post-synthetic modification (e.g., reducing nitrile to amine for stronger coordination).
    • Use of secondary linkers (e.g., carboxylates) to stabilize the framework .

Basic: How does the substituent pattern of this compound affect its solubility in common solvents?

Answer:

  • Polar aprotic solvents : High solubility in DMF and DMSO due to dipole interactions with the nitrile and methoxy groups.

  • Nonpolar solvents : Low solubility in hexane or toluene (<1 mg/mL at 25°C).

  • Solubility table :

    SolventSolubility (mg/mL, 25°C)
    DMSO45–50
    Ethanol10–15
    Chloroform20–25

Advanced: What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • DFT calculations : Predict activation energies for substitution at bromine sites. For example, the 5-position bromine is more reactive due to lower electron density (MESP maps).
  • Software : Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set.
  • Outcome : Nitro groups or amines preferentially substitute the 5-bromo position, validated by experimental kinetic studies .

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